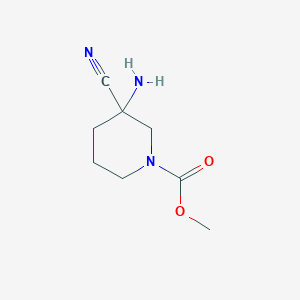

Methyl 3-amino-3-cyanopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17504216

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | methyl 3-amino-3-cyanopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-13-7(12)11-4-2-3-8(10,5-9)6-11/h2-4,6,10H2,1H3 |

| Standard InChI Key | JFQVYMSHHKEPFN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)N1CCCC(C1)(C#N)N |

Introduction

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a complex organic compound with a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . This compound is of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, an amino group, a cyano group, and a carboxylate ester. These functional groups contribute to its potential reactivity and biological activity.

Synthesis Methods

While specific synthesis methods for Methyl 3-amino-3-cyanopiperidine-1-carboxylate are not widely documented, compounds with similar structures often involve multi-step reactions. These may include:

-

Cyclization Reactions: Forming the piperidine ring from appropriate precursors.

-

Nucleophilic Substitution: Introducing the amino and cyano groups.

-

Esterification: Forming the carboxylate ester.

Applications in Medicinal Chemistry

The presence of multiple functional groups in Methyl 3-amino-3-cyanopiperidine-1-carboxylate makes it a versatile intermediate in organic synthesis. Its potential applications in medicinal chemistry could involve the synthesis of compounds with biological activity, such as drugs targeting specific receptors or enzymes.

Research Findings and Challenges

Research on this compound is limited, but its structural similarities to other piperidine derivatives suggest potential for biological activity. Challenges in studying this compound include its synthesis efficiency and the need for detailed pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.

Comparison with Similar Compounds

Methyl 3-amino-3-cyanopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as Methyl 1-cyanopiperidine-3-carboxylate, which lacks the amino group but shares the cyano and carboxylate functionalities. The position and type of functional groups can significantly affect the compound's reactivity and biological activity.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-cyanopiperidine-3-carboxylate | Piperidine ring with cyano and carboxylate groups | Lacks amino functionality |

| Methyl 3-amino-3-cyanopiperidine-1-carboxylate | Piperidine ring with amino, cyano, and carboxylate groups | Presence of amino group enhances potential biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume